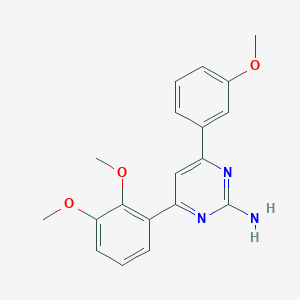
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic compound that has been studied in both scientific research and laboratory experiments. It is a derivative of pyrimidin-2-amine, a heterocyclic amine, and is composed of two aromatic rings connected by a bromine atom. The compound has been used in various applications, such as in the synthesis of other compounds, as a catalyst for organic reactions, and as a drug candidate for various diseases.
Scientific Research Applications
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been shown to be a useful catalyst for organic reactions, such as the Suzuki–Miyaura cross-coupling reaction. In addition, it has been used as a ligand for transition metal complexes, which can be used for various applications, such as catalysis, sensing, and imaging. It has also been studied for its potential uses in the synthesis of other compounds, such as peptides, nucleosides, and heterocycles.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as a catalyst for organic reactions, such as the Suzuki–Miyaura cross-coupling reaction. It is also believed to act as a ligand for transition metal complexes, which can then be used for various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are not fully understood. However, it has been shown to be non-toxic in animal models, suggesting that it may be safe for use in humans. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its high yields, low cost, and non-toxicity. It is also relatively easy to synthesize and can be used as a catalyst for organic reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in acidic or basic solutions, and it can be difficult to isolate and purify the desired compound.
Future Directions
The potential future directions for 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine include further research into its mechanism of action, its potential applications in drug synthesis, and its potential therapeutic effects. In addition, further research into its biochemical and physiological effects may lead to new uses for the compound in the laboratory. Finally, further research into its stability in different conditions may lead to new and improved synthesis methods.
Synthesis Methods
The synthesis of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be accomplished through a variety of methods. One method involves the reaction of 3-bromophenylboronic acid and 3-methoxyphenylboronic acid in the presence of an aqueous solution of potassium carbonate and an organic solvent, such as dimethyl sulfoxide (DMSO). This reaction produces the desired compound in high yields. Another method involves the reaction of an amine and the corresponding bromoarene in the presence of a palladium catalyst. This method has been found to produce the desired compound in high yields.
properties
IUPAC Name |
4-(3-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNOQYXYXKUISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)




